molecular formula C6H9N3O2 B12099675 N-(2-aminoethyl)-1,2-oxazole-5-carboxamide

N-(2-aminoethyl)-1,2-oxazole-5-carboxamide

Cat. No.: B12099675
M. Wt: 155.15 g/mol
InChI Key: WJLJRRABKPMKAE-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-1,2-oxazole-5-carboxamide is a representative silane coupling agent. Silane coupling agents play a crucial role in bridging organic polymers and inorganic materials, enhancing various properties such as mechanical strength, electrical performance, water resistance, and aging resistance. This compound finds applications in diverse fields, including rubber, plastics, glass fibers, coatings, adhesives, and sealants.

Preparation Methods

The synthesis of N-(2-aminoethyl)-1,2-oxazole-5-carboxamide involves the reaction of 1,2-oxazole-5-carboxylic acid with ethylenediamine. Here’s a synthetic route:

    Reaction: Ethylenediamine reacts with 1,2-oxazole-5-carboxylic acid.

    Conditions: The reaction typically occurs at elevated temperatures (around 120°C) in a suitable solvent.

    Product: this compound is formed.

Chemical Reactions Analysis

N-(2-aminoethyl)-1,2-oxazole-5-carboxamide can participate in various chemical reactions:

    Hydrolysis: Reacts with water to form the corresponding silanol and ethylenediamine.

    Condensation: Undergoes condensation reactions with other silanes or siloxanes.

    Functionalization: Can be grafted onto surfaces (e.g., glass fibers, silica gel) to improve adhesion and compatibility.

Common reagents include silane coupling agents, solvents, and catalysts.

Scientific Research Applications

This compound has diverse applications:

    Polymer Composites: Enhances the mechanical properties of composite materials.

    Glass Fiber Treatment: Improves adhesion between glass fibers and resin matrices.

    Textile Finishing: Used as a textile treatment agent.

    Drug Delivery: Functionalized mesoporous silica (SBA-15) incorporating N-(2-aminoethyl)-1,2-oxazole-5-carboxamide can control drug release.

Mechanism of Action

The exact mechanism of action depends on the specific application. the compound’s amino and oxazole moieties likely contribute to its reactivity and bonding capabilities.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

N-(2-aminoethyl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C6H9N3O2/c7-2-4-8-6(10)5-1-3-9-11-5/h1,3H,2,4,7H2,(H,8,10)

InChI Key

WJLJRRABKPMKAE-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1)C(=O)NCCN

Origin of Product

United States

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